![molecular formula C15H13BrFNO2 B5834927 2-(4-bromophenoxy)-N-(4-fluorobenzyl)acetamide](/img/structure/B5834927.png)
2-(4-bromophenoxy)-N-(4-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-(4-fluorobenzyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. It is an organic compound that is commonly referred to as BFAA and is widely used in the field of medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(4-fluorobenzyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. BFAA has been shown to have a high affinity for certain receptors in the body, which makes it a promising candidate for the development of new drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromophenoxy)-N-(4-fluorobenzyl)acetamide are still being studied. However, it has been shown to have significant effects on various cellular processes, including cell growth, proliferation, and apoptosis. BFAA has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(4-bromophenoxy)-N-(4-fluorobenzyl)acetamide in lab experiments is its high potency and selectivity. BFAA has also been shown to have good pharmacokinetic properties, which makes it a promising candidate for drug development. However, one of the limitations of using BFAA is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for the research and development of 2-(4-bromophenoxy)-N-(4-fluorobenzyl)acetamide. One of the most promising areas of research is in the development of new drugs for the treatment of cancer, inflammation, and neurological disorders. BFAA has also been studied for its potential use in drug delivery systems, which could improve the efficacy and safety of existing drugs. Furthermore, BFAA could also be used as a tool in the study of various cellular processes and signaling pathways.
Synthesis Methods
The synthesis of 2-(4-bromophenoxy)-N-(4-fluorobenzyl)acetamide involves the reaction of 4-bromoanisole and 4-fluorobenzylamine in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The reaction mixture is then heated to reflux, and the resulting product is obtained through the process of recrystallization.
Scientific Research Applications
2-(4-bromophenoxy)-N-(4-fluorobenzyl)acetamide has been extensively studied for its potential use in various fields of research. One of the most significant applications of BFAA is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. BFAA has also been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c16-12-3-7-14(8-4-12)20-10-15(19)18-9-11-1-5-13(17)6-2-11/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBJQMRTRSIEEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.